![molecular formula C7H6ClF2N B2368218 2-Chloro-4,5-difluorobenzylamine CAS No. 771582-19-5](/img/structure/B2368218.png)
2-Chloro-4,5-difluorobenzylamine
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Overview
Description
2-Chloro-4,5-difluorobenzylamine is a chemical compound with the CAS Number: 771582-19-5 . It has a molecular weight of 177.58 and is typically stored at ambient temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for 2-Chloro-4,5-difluorobenzylamine is (2-chloro-4,5-difluorophenyl)methanamine . The InChI code is 1S/C7H6ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 .Physical And Chemical Properties Analysis
2-Chloro-4,5-difluorobenzylamine is a liquid at room temperature . It has a molecular weight of 177.58 .Scientific Research Applications
Synthesis of Novel Compounds
- 2-Chloro-4,5-difluorobenzylamine is used in the synthesis of complex organic compounds. For example, its derivative, 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, has been synthesized from simple starting materials, offering potential for further functionalization in medicinal chemistry (Catalani, Paio, & Perugini, 2010).
Derivatization and Analytical Applications
- The compound plays a role in derivatization, a chemical process used for analytical purposes. For instance, in a study on the photo-oxidation of furan derivatives, O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride (a related derivative) was used for sampling and quantification of unsaturated dicarbonyl products, demonstrating its utility in environmental analysis (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).
Application in Material Science
- In material science, derivatives of 2-Chloro-4,5-difluorobenzylamine have been explored. For example, its use in the development of derivatives for corrosion inhibition in mild steel demonstrates its potential in industrial applications (Hussein, 2015).
Biological and Environmental Research
- The compound is also utilized in biological and environmental research. For instance, studies on the antibacterial properties of N-(Dibenzylcarbamothioyl)benzamide derivatives, which involve similar chemical structures, show the relevance of these compounds in microbiological studies (Misral et al., 2018).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of certain pharmaceutical compounds .
Mode of Action
As an intermediate, its role would typically involve reacting with other compounds to form a desired product .
Biochemical Pathways
As an intermediate in drug synthesis, it may participate in various biochemical reactions depending on the specific drug being synthesized .
Pharmacokinetics
As an intermediate, its pharmacokinetic profile would likely be less relevant than that of the final drug product .
Result of Action
As an intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .
Action Environment
Like any chemical compound, factors such as temperature, ph, and presence of other chemicals could potentially influence its reactivity and stability .
properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWEOQXADFPSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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